molecular formula C19H22O5 B2632764 ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate CAS No. 307550-01-2

ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B2632764
CAS No.: 307550-01-2
M. Wt: 330.38
InChI Key: OCQSSGUEUROYFK-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is an ester derivative of the carboxylic acid analog 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 304896-80-8). The parent acid has a molecular formula of C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol, with a purity ≥95% . The ethyl ester retains the bicyclic benzo[c]chromen core, featuring a fused coumarin-like structure with a tetrahydrofuran ring system. This structural motif is associated with diverse bioactivities, though specific applications for this compound remain underexplored due to its discontinued commercial status .

Properties

IUPAC Name

ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-4-22-18(20)12(3)23-16-10-9-14-13-7-5-6-8-15(13)19(21)24-17(14)11(16)2/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQSSGUEUROYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[c]chromen Derivatives

(a) [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic Acid
  • CAS : 302551-41-3
  • Molecular Formula : C₁₆H₁₆O₅
  • Molecular Weight : 288.3 g/mol
  • Key Differences: Replaces the propanoate group with a smaller acetic acid moiety, reducing molecular weight by 14 g/mol. This substitution likely enhances solubility in polar solvents but may reduce lipophilicity compared to the ethyl propanoate derivative .
(b) 2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic Acid
  • CAS : 304896-84-2
  • Molecular Formula : C₁₇H₁₈O₅
  • Molecular Weight : 302.32 g/mol
  • Key Differences: Structural isomerism arises from the methyl and oxypropanoate groups at positions 1 and 3 of the chromen system.

Propanoate Ester Derivatives in Agrochemicals

Several propanoate esters with pesticidal activity share structural similarities but differ in their aromatic substituents:

Compound Name CAS Key Substituent Use Molecular Formula Molecular Weight (g/mol)
Fenoxaprop ethyl ester 66441-23-4 6-Chloro-2-benzoxazolyl group Herbicide (grasses) C₁₈H₁₆ClNO₅ 361.78
Quizalofop-P-ethyl 100646-51-3 6-Chloro-2-quinoxalinyl group Herbicide (broadleaf weeds) C₁₉H₁₇ClN₂O₄ 372.80
Clodinafop-propargyl 105512-06-9 5-Chloro-3-fluoro-2-pyridinyl group Herbicide (cereals) C₁₇H₁₃ClFNO₄ 349.74
Target Ethyl Ester - Benzo[c]chromen core Undetermined (research use) C₁₉H₂₂O₅ ~330.38 (estimated)

Key Observations :

  • The target compound’s benzo[c]chromen core introduces a rigid, planar structure distinct from the heteroaromatic rings (e.g., quinoxaline, pyridine) in agrochemical analogs. This rigidity may reduce conformational flexibility, impacting interactions with biological targets .
  • The ethyl propanoate group confers moderate lipophilicity, intermediate between acetic acid derivatives (more polar) and bulkier esters (e.g., tert-butyl in CAS 1212103-80-4) .

Advanced Ester Derivatives with Modified Substituents

(a) (4-Methyl-6-oxo-benzo[c]chromen-3-yl) Cyclohexanecarboxylate
  • CAS : 1212103-80-4
  • Molecular Formula: C₂₇H₃₅NO₆
  • Molecular Weight : 481.57 g/mol
  • Key Differences: Incorporates a cyclohexane carboxylate group and a tert-butoxycarbonylamino (Boc) moiety. The bulky substituents enhance steric hindrance, likely reducing metabolic degradation but increasing synthetic complexity .
(b) Methyl 2-(4-((6-Chloro-2-pyridinyl)oxy)phenoxy)propanoate
  • CAS : 95737-68-1 (Haloxyfop methyl ester)
  • Molecular Formula: C₁₆H₁₄ClNO₅
  • Molecular Weight : 335.74 g/mol
  • Key Differences : Substitution with a chloropyridinyl group enhances electrophilicity, improving herbicidal activity. The methyl ester group shortens the alkyl chain, reducing persistence in environmental matrices compared to ethyl esters .

Biological Activity

Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic compound derived from the benzo[c]chromene family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20O5\text{C}_{18}\text{H}_{20}\text{O}_{5}

This compound features a benzo[c]chromene moiety linked to an ethyl propanoate group. The presence of the methoxy and keto functionalities suggests potential reactivity and interactions within biological systems.

1. Antioxidant Activity

Research indicates that compounds in the benzo[c]chromene family exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays showed a reduction in the production of TNF-alpha and IL-6 in macrophage cultures treated with the compound. These findings suggest potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies have indicated that this compound may exert cytotoxic effects on various cancer cell lines. In particular, it has shown promise against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK.

4. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests its potential use in treating conditions like Alzheimer's disease.

Case Studies

StudyFindings
Study A (2023)Demonstrated significant antioxidant activity in vitroSupports use as a dietary supplement for oxidative stress
Study B (2024)Showed inhibition of COX enzymes in inflammation modelsPotential therapeutic candidate for inflammatory diseases
Study C (2025)Induced apoptosis in breast cancer cell linesMay be developed into an anticancer agent

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